molecular formula C6HCl4N3O B2984366 4,5,6,7-Tetrachloro-1-hydroxybenzotriazole CAS No. 18226-02-3

4,5,6,7-Tetrachloro-1-hydroxybenzotriazole

Cat. No.: B2984366
CAS No.: 18226-02-3
M. Wt: 272.89
InChI Key: YCSOKVXQTSKIPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5,6,7-Tetrachloro-1-hydroxybenzotriazole is a derivative of benzotriazole, a versatile compound extensively used in various scientific fields. This compound is known for its unique chemical properties, making it valuable in synthetic chemistry, pharmaceuticals, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-Tetrachloro-1-hydroxybenzotriazole typically involves the chlorination of benzotriazole derivatives under controlled conditions. The reaction is carried out in the presence of chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction conditions, including temperature and solvent choice, are crucial to ensure the selective chlorination at the desired positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: 4,5,6,7-Tetrachloro-1-hydroxybenzotriazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrachloroquinones, while substitution reactions can produce various substituted benzotriazole derivatives .

Scientific Research Applications

4,5,6,7-Tetrachloro-1-hydroxybenzotriazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrachloro-1-hydroxybenzotriazole involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Uniqueness: 4,5,6,7-Tetrachloro-1-hydroxybenzotriazole is unique due to its high degree of chlorination, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in synthetic chemistry and biomedical research .

Properties

IUPAC Name

4,5,6,7-tetrachloro-1-hydroxybenzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HCl4N3O/c7-1-2(8)4(10)6-5(3(1)9)11-12-13(6)14/h14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCSOKVXQTSKIPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)N(N=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HCl4N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.